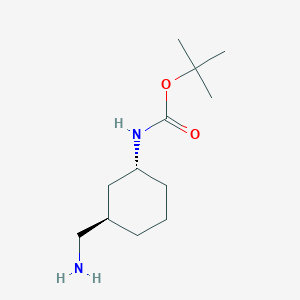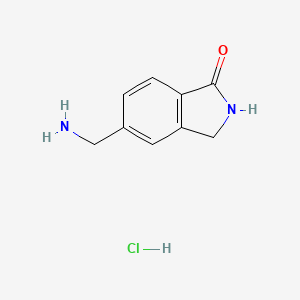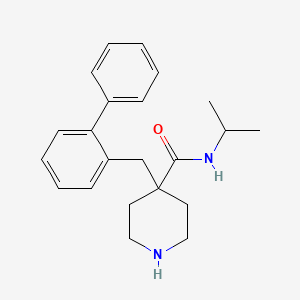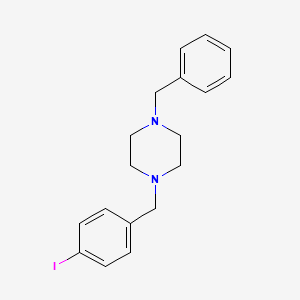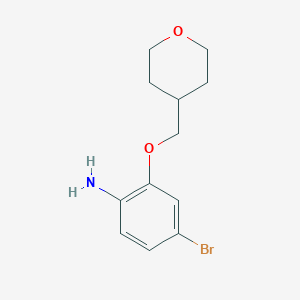
4-Bromo-2-(tetrahydropyran-4-ylmethoxy)-phenylamine
Vue d'ensemble
Description
4-Bromo-2-(tetrahydropyran-4-ylmethoxy)-phenylamine, also known as BTPMA, is an organic compound belonging to the class of bromo compounds. It is a colorless solid with a molecular formula of C10H15BrO2 and a molecular weight of 250.14 g/mol. BTPMA is an important building block for the synthesis of various organic compounds and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Application 1: Protodeboronation of Pinacol Boronic Esters
- Summary of Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
- Methods of Application : The researchers used a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Application 2: Synthesis of Tetrahydropyran Rings
- Summary of Application : This research describes the one-pot synthesis of 2,4,6-trisubstituted tetrahydropyran compounds promoted by the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM] [PF 6] through a Barbier–Prins reaction .
- Methods of Application : The researchers used [BMIM] [PF 6] to promote a Barbier–Prins reaction between allyl bromide and aldehydes . The use of [BMIM] [PF 6] gave Prins products from several aldehydes in good yields and reaction times .
- Results or Outcomes : The researchers found that the anion, PF 6 -, accelerates the Barbier reaction when used alone, and the excess SnBr 2 from the reaction conditions of the Barbier reaction leads to the formation of the THP rings, thus acting as a catalyst for Prins cyclization . Additionally, they demonstrated that the ionic liquid can be recovered and reused five times in the preparation of 4-bromo-tetrahydro-2,6-diphenyl-2H-pyran without significant yield loss .
Application 3: Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
- Methods of Application : The researchers used a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Application 4: Synthesis of Tetrahydropyran Rings
- Summary of Application : This research describes the one-pot synthesis of 2,4,6-trisubstituted tetrahydropyran compounds promoted by the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM] [PF 6] through a Barbier–Prins reaction .
- Methods of Application : The researchers used [BMIM] [PF 6] to promote a Barbier–Prins reaction between allyl bromide and aldehydes . The use of [BMIM] [PF 6] gave Prins products from several aldehydes in good yields and reaction times .
- Results or Outcomes : The researchers found that the anion, PF 6 -, accelerates the Barbier reaction when used alone, and the excess SnBr 2 from the reaction conditions of the Barbier reaction leads to the formation of the THP rings, thus acting as a catalyst for Prins cyclization . Additionally, they demonstrated that the ionic liquid can be recovered and reused five times in the preparation of 4-bromo-tetrahydro-2,6-diphenyl-2H-pyran without significant yield loss .
Application 5: Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
- Methods of Application : The researchers used a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Application 6: Synthesis of Tetrahydropyran Rings
- Summary of Application : This research describes the one-pot synthesis of 2,4,6-trisubstituted tetrahydropyran compounds promoted by the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate [BMIM] [PF 6] through a Barbier–Prins reaction .
- Methods of Application : The researchers used [BMIM] [PF 6] to promote a Barbier–Prins reaction between allyl bromide and aldehydes . The use of [BMIM] [PF 6] gave Prins products from several aldehydes in good yields and reaction times .
- Results or Outcomes : The researchers found that the anion, PF 6 -, accelerates the Barbier reaction when used alone, and the excess SnBr 2 from the reaction conditions of the Barbier reaction leads to the formation of the THP rings, thus acting as a catalyst for Prins cyclization . Additionally, they demonstrated that the ionic liquid can be recovered and reused five times in the preparation of 4-bromo-tetrahydro-2,6-diphenyl-2H-pyran without significant yield loss .
Propriétés
IUPAC Name |
4-bromo-2-(oxan-4-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-10-1-2-11(14)12(7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYOKMYEQZRUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(oxan-4-ylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)
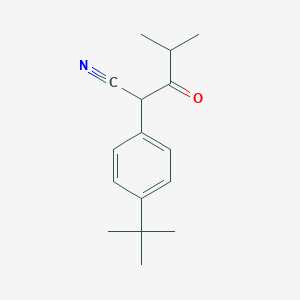
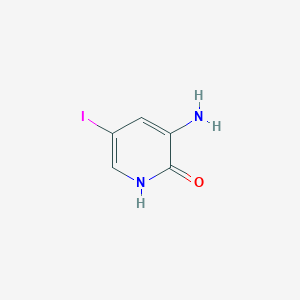
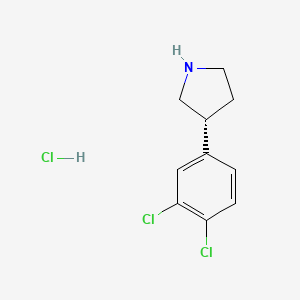
![7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1444169.png)
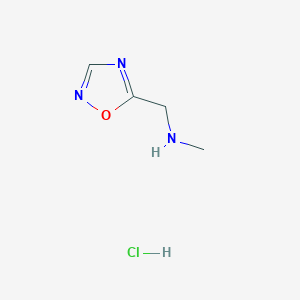
![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)
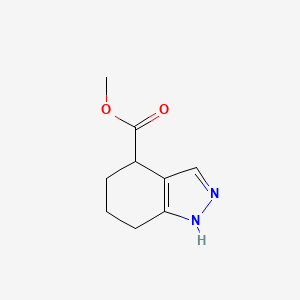
![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)
